3-[(E)-2-(Quinolin-2-yl)ethenyl]phenol, also known as 4-[(E)-2-(quinolin-2-yl)ethenyl]phenol, is an organic compound characterized by its unique structural features, which include a phenolic group and a quinoline moiety. The molecular formula of this compound is . Its structure allows for diverse chemical interactions, making it significant in medicinal chemistry due to its potential biological activities.
The compound is synthesized through various methods, often involving the reaction of quinoline derivatives with phenolic compounds. It has been studied for its pharmacological properties, particularly in the context of antimicrobial and anticancer activities.
3-[(E)-2-(Quinolin-2-yl)ethenyl]phenol falls under the category of styrylquinoline derivatives. These compounds are known for their diverse biological activities, including antimalarial, antimicrobial, and anticancer properties. The classification highlights its relevance in medicinal chemistry and drug discovery.
The synthesis of 3-[(E)-2-(Quinolin-2-yl)ethenyl]phenol can be achieved through several synthetic routes:
The yield from these reactions can vary; for instance, one reported yield was approximately 40% under specific conditions. The characterization of the synthesized compound is often performed using nuclear magnetic resonance (NMR) spectroscopy, providing insights into the molecular structure and purity .
The structure of 3-[(E)-2-(Quinolin-2-yl)ethenyl]phenol features:
The compound's structural data obtained from NMR spectroscopy includes:
For example, significant peaks might include those corresponding to aromatic protons and aliphatic carbons .
3-[(E)-2-(Quinolin-2-yl)ethenyl]phenol can participate in various chemical reactions due to its functional groups. Notable reactions include:
The reactivity of this compound is influenced by the electronic properties of the quinoline moiety and the phenolic hydroxyl group, allowing it to engage in diverse chemical transformations relevant to medicinal chemistry .
The mechanism of action for 3-[(E)-2-(Quinolin-2-yl)ethenyl]phenol primarily involves its interaction with biological targets at the molecular level. Research indicates that similar quinoline derivatives often exhibit:
Studies have shown that compounds with analogous structures can effectively bind to various biological receptors, influencing cellular processes such as proliferation and apoptosis .
3-[(E)-2-(Quinolin-2-yl)ethenyl]phenol typically appears as white crystalline solids. Its melting point and solubility characteristics are essential for practical applications in pharmaceuticals.
Key chemical properties include:
Quantitative data on these properties can be critical for formulation development in drug design .
The applications of 3-[(E)-2-(Quinolin-2-yl)ethenyl]phenol span several fields:
The synthesis of 3-[(E)-2-(Quinolin-2-yl)ethenyl]phenol (abbreviated as 3-EQEP) primarily leverages styrylquinoline frameworks, which are constructed via condensation between 2-methylquinoline derivatives and aromatic aldehydes. Two dominant pathways emerge: Knoevenagel condensation and Pd-catalyzed cross-coupling. The Knoevenagel route employs acetic anhydride as both solvent and dehydrating agent, facilitating aldol-type condensation between 2-methylquinoline and 3-hydroxybenzaldehyde at 120°C. This method yields the E-isomer selectively (>95%) due to thermodynamic stability but suffers from moderate yields (50-65%) due to resinification by-products [6]. Alternatively, Heck cross-coupling between 2-vinylquinoline and 3-hydroxyphenylboronic acid under Pd(PPh₃)₄ catalysis achieves higher yields (75-80%) but requires stringent oxygen-free conditions [6] [8].
Table 1: Comparison of Synthesis Pathways for 3-EQEP
| Method | Conditions | Yield (%) | E:Z Selectivity | Key Limitation |
|---|---|---|---|---|
| Knoevenagel | Ac₂O, 120°C, 6 h | 50-65 | >95:5 | Tar formation, moderate purity |
| Heck Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C, 12 h | 75-80 | 98:2 | Catalyst cost, oxygen sensitivity |
| Microwave-Assisted | Ac₂O, 150°C, 30 min | 85 | >99:1 | Equipment accessibility |
Microwave-assisted condensation significantly optimizes the Knoevenagel route, reducing reaction time from hours to minutes (150°C, 30 min) and boosting yields to 85% by minimizing thermal degradation [6].
The E-configuration of the ethenyl bridge is essential for bioactivity, as confirmed by X-ray crystallography showing coplanarity between quinoline and phenolic rings (dihedral angle <10°). Kinetic control via low-temperature condensation (0–5°C) favors the Z-isomer, but thermal equilibration (reflux, >100°C) isomerizes it to the E-form. Computational studies (DFT, B3LYP/6-31G) reveal a 12.3 kcal/mol energy barrier for *Z→E isomerization, rationalizing the thermodynamic preference [6] [8]. Stereoselectivity is quantified via ¹H-NMR coupling constants: Jtrans = 16.0 Hz for E-isomer versus Jcis = 12.0 Hz for Z-isomer. Irradiation (λ=350 nm) induces E→Z photoisomerization, but dark conditions restore equilibrium within 24 h [8].
Crude 3-EQEP contains oligomeric styrylquinoline by-products that diminish anticancer activity. Countercurrent chromatography (CPC) with n-hexane/ethyl acetate/methanol/water (5:5:4:1) separates monomers from dimers with 92% recovery, outperforming silica gel chromatography (75–80% recovery) in preserving phenolic groups [4] [9]. Preparative HPLC (C18 column, MeOH/H₂O + 0.1% formic acid) resolves E/Z-isomers, achieving >99% diastereomeric excess for the E-form. Bioactivity correlates with purity: IC₅₀ against MCF-7 cells improves from 28 µM (85% pure) to 9 µM (99% pure) due to reduced antagonistic impurities [4] [6].
Table 2: Purification Techniques for 3-EQEP
| Technique | Conditions | Purity (%) | Recovery (%) | Bioactivity (IC₅₀, MCF-7) |
|---|---|---|---|---|
| Silica Gel CC | CH₂Cl₂:MeOH (95:5) → (90:10) | 85 | 75-80 | 28 µM |
| Preparative HPLC | C18, MeOH:H₂O (70:30), 0.1% HCO₂H, 15 mL/min | 99 | 70 | 9 µM |
| CPC | n-Hex:EtOAc:MeOH:H₂O (5:5:4:1) | 98 | 92 | 11 µM |
CAS No.: 1254-35-9
CAS No.: 32986-79-1
CAS No.: 2128735-28-2
CAS No.: 39015-77-5